molecular formula C9H8N2OS B8412311 Pyridin-3-yl(thiazol-5-yl)methanol

Pyridin-3-yl(thiazol-5-yl)methanol

Cat. No. B8412311
M. Wt: 192.24 g/mol
InChI Key: RMWLIZSOUHDUKB-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

According to Reference Example 8-68, a 1.55 mol/L solution of n-butyllithium in hexane (2.24 mL, 3.48 mmol) was added to toluene (6 mL), and the mixture was stirred with a toluene solution (2 mL) of 3-bromopyridine (500 mg, 3.16 mmol), tetrahydrofuran (2 mL), thiazole-5-carbaldehyde (0.329 mL, 3.79 mmol) and 4 mol/L hydrochloric acid (2.37 mL, 9.48 mmol). Then, purification by preparative thin-layer chromatography (chloroform/methanol=12/1) was performed to give pyridin-3-yl(thiazol-5-yl)methanol (Compound EQ) (271 mg, yield: 45%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.24 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0.329 mL
Type
reactant
Reaction Step Two
Quantity
2.37 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.Br[C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1.[S:19]1[C:23]([CH:24]=[O:25])=[CH:22][N:21]=[CH:20]1.Cl>O1CCCC1.C1(C)C=CC=CC=1>[N:15]1[CH:16]=[CH:17][CH:18]=[C:13]([CH:24]([C:23]2[S:19][CH:20]=[N:21][CH:22]=2)[OH:25])[CH:14]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2.24 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
0.329 mL
Type
reactant
Smiles
S1C=NC=C1C=O
Name
Quantity
2.37 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, purification by preparative thin-layer chromatography (chloroform/methanol=12/1)

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C(O)C1=CN=CS1
Measurements
Type Value Analysis
AMOUNT: MASS 271 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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